

1-Chloro-3-ethoxybenzene molecular structure and weight

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Compound of Interest

Compound Name: 1-Chloro-3-ethoxybenzene

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An In-Depth Technical Guide to **1-Chloro-3-ethoxybenzene**: Structure, Properties, and Synthesis

Introduction

1-Chloro-3-ethoxybenzene is a halogenated aromatic ether, a class of organic compounds that serve as versatile building blocks in synthetic chemistry. Its structure, featuring a benzene ring substituted with both a chloro and an ethoxy group at the meta position, provides two distinct points for chemical modification. This disubstituted pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the realms of agrochemicals, materials science, and pharmaceutical drug discovery. For researchers and drug development professionals, understanding the fundamental properties and synthetic accessibility of such intermediates is paramount for the rational design of novel chemical entities.

This guide provides a comprehensive technical overview of **1-Chloro-3-ethoxybenzene**, focusing on its core molecular attributes, spectroscopic signature, a reliable synthetic protocol, and its potential applications as a precursor in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of **1-Chloro-3-ethoxybenzene** consists of an ethoxy group ($-\text{OCH}_2\text{CH}_3$) and a chlorine atom ($-\text{Cl}$) attached to a benzene ring at positions 1 and 3, respectively. This arrangement makes the molecule relatively nonpolar, conferring solubility in common organic solvents. The presence of the ether linkage and the halogen atom introduces specific reactivity and spectroscopic characteristics.

The key physicochemical properties of **1-Chloro-3-ethoxybenzene** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	1-chloro-3-ethoxybenzene	[1] [2]
Synonyms	m-Chlorophenyl ethyl ether, 3-Chlorophenetole	[1] [2] [3]
CAS Number	2655-83-6	[1] [2] [4]
Molecular Formula	$\text{C}_8\text{H}_9\text{ClO}$	[1] [2] [5]
Molecular Weight	156.61 g/mol	[1] [2] [4]
Physical State	Liquid	[4]
Density	1.103 g/cm ³	[3]
Boiling Point	204.7 - 207 °C at 760 mmHg	[3] [6]
Flash Point	83.7 °C	[3] [6]
Refractive Index	n_{20}/D 1.525 (lit.)	[3] [4]
InChIKey	HNMYSCABMYNGTP-UHFFFAOYSA-N	[1] [7]

Spectroscopic Characterization: An Interpretive Approach

A robust understanding of a molecule's spectroscopic profile is essential for reaction monitoring and structural confirmation. The following sections detail the expected spectral features for **1-Chloro-3-ethoxybenzene**, providing a predictive framework for its identification.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M^+) is expected at m/z 156. A highly characteristic feature will be the presence of an isotopic peak at $M+2$ (m/z 158) with an intensity of approximately one-third that of the M^+ peak. This pattern is definitive for the presence of a single chlorine atom, owing to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the ethoxy group and the aromatic protons.
 - Ethoxy Group: A triplet integrating to 3H will appear upfield (approx. δ 1.4 ppm), corresponding to the methyl (- CH_3) protons, which are split by the adjacent methylene protons. A quartet integrating to 2H will be observed further downfield (approx. δ 4.0 ppm) for the methylene (- CH_2-) protons, split by the methyl protons.
 - Aromatic Protons: Four protons will be present in the aromatic region (approx. δ 6.7-7.2 ppm). Due to the meta-substitution pattern, they will exhibit a complex splitting pattern. A singlet-like signal might be observed for the proton between the two substituents (at C2), with more complex multiplets for the other three aromatic protons.
- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.
 - Aliphatic Carbons: Two signals in the upfield region for the ethoxy group: $\sim\delta$ 15 ppm (CH_3) and $\sim\delta$ 63 ppm (CH_2).
 - Aromatic Carbons: Six signals in the downfield region ($\sim\delta$ 110-160 ppm). The carbon atom attached to the oxygen (C3) will be the most downfield, while the carbon attached to the chlorine (C1) will also be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

- C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm^{-1} .
- C-O-C Stretching: A strong, characteristic asymmetric stretch for the aryl-alkyl ether linkage is expected in the $1200\text{-}1275\text{ cm}^{-1}$ region. A symmetric stretch will appear near $1000\text{-}1075\text{ cm}^{-1}$.
- Aromatic C=C Stretching: Overtone and combination bands will appear in the $1600\text{-}2000\text{ cm}^{-1}$ region, and fundamental C=C stretching bands will be present in the $1450\text{-}1600\text{ cm}^{-1}$ range.
- C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretch is expected in the $600\text{-}800\text{ cm}^{-1}$ region.

Synthetic Protocol: Williamson Ether Synthesis

The synthesis of **1-Chloro-3-ethoxybenzene** is reliably achieved via the Williamson ether synthesis. This classic SN₂ reaction provides a high yield and is a trustworthy method for preparing ethers from an alkoxide and a primary alkyl halide. The protocol below outlines a self-validating system for its synthesis, purification, and characterization.

Causality Behind Experimental Choices

- Reactants: 3-Chlorophenol is used as the nucleophile precursor. Its phenolic proton is acidic and easily removed by a base. Ethyl iodide is an excellent electrophile, as iodide is a superb leaving group, facilitating the SN₂ reaction.
- Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to form the highly nucleophilic phenoxide ion. It is also inexpensive and easy to handle.
- Solvent: Acetone is a polar aprotic solvent. It effectively dissolves the reactants but does not participate in hydrogen bonding, which would solvate and stabilize the nucleophile, thus hindering the reaction. A polar aprotic environment maximizes the rate of the SN₂ reaction.

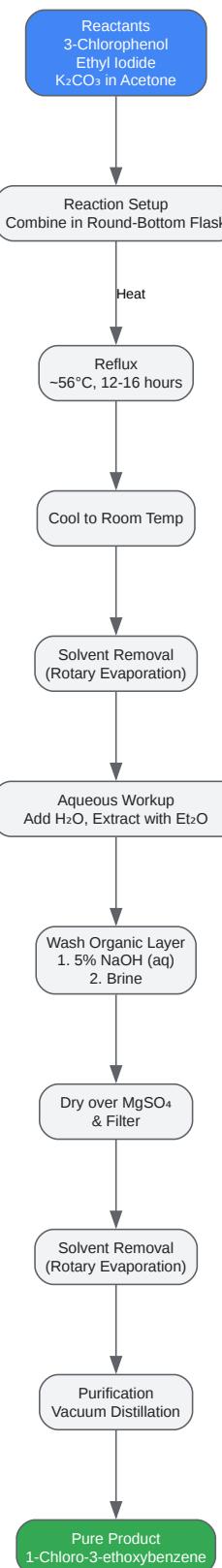
Detailed Step-by-Step Methodology

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (12.85 g, 0.1 mol) and acetone (100 mL).

- **Addition of Base:** While stirring, add anhydrous potassium carbonate (20.7 g, 0.15 mol). The mixture will become a suspension.
- **Addition of Alkylating Agent:** Add ethyl iodide (23.4 g, 0.15 mol) to the suspension.
- **Reaction:** Heat the mixture to reflux (approximately 56 °C) and maintain reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup - Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
- **Workup - Extraction:** To the resulting residue, add 100 mL of water. The product will be insoluble. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- **Workup - Washing:** Combine the organic layers and wash with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-chlorophenol. Then, wash with brine (1 x 50 mL).
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Purification:** Remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure **1-Chloro-3-ethoxybenzene**.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Williamson ether synthesis for **1-Chloro-3-ethoxybenzene**.



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Caption: Workflow for the synthesis of **1-Chloro-3-ethoxybenzene**.

Applications in Research and Drug Development

While **1-Chloro-3-ethoxybenzene** is not an end-product pharmaceutical, its utility lies in its role as a key intermediate. The presence of chlorine in pharmaceuticals is widespread, often used to modulate a compound's lipophilicity, metabolic stability, and binding affinity.^[8] The structure of **1-Chloro-3-ethoxybenzene** offers several strategic advantages for drug development professionals:

- **Scaffold for Further Functionalization:** The aromatic ring can undergo further electrophilic substitution reactions (e.g., nitration, acylation), with the directing effects of the chloro (ortho-, para-directing but deactivating) and ethoxy (ortho-, para-directing and activating) groups leading to specific isomers.
- **Cross-Coupling Reactions:** The C-Cl bond is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.
- **Ether Cleavage:** The ethoxy group can be cleaved under specific conditions to reveal a phenolic hydroxyl group, providing another site for modification or for acting as a hydrogen bond donor in a target protein.

Safety and Handling

As with all laboratory chemicals, **1-Chloro-3-ethoxybenzene** should be handled with appropriate care.

- **General Precautions:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[9]
- **Peroxide Formation:** This compound is classified as a potential peroxide-former.^{[2][6]} It should be stored away from light and heat, and containers should be dated upon opening. It is advisable to test for the presence of peroxides before heating or distillation, especially if the material has been stored for an extended period.
- **First Aid:** In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.^[9] Always

consult the Safety Data Sheet (SDS) before use.

Conclusion

1-Chloro-3-ethoxybenzene is a synthetically accessible and versatile chemical intermediate. Its well-defined molecular structure and physicochemical properties, combined with a predictable spectroscopic signature, make it a reliable building block for advanced chemical synthesis. The robust Williamson ether synthesis provides a straightforward route to its production, enabling its use in further research. For scientists in drug discovery and materials science, this compound represents a valuable scaffold, offering multiple avenues for structural elaboration to create novel and complex molecular architectures.

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